An In-Depth Technical Guide to 3-Bromo-8-chloroquinoline (CAS: 205111-94-0): Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-Bromo-8-chloroquinoline (CAS: 205111-94-0): Synthesis, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Bromo-8-chloroquinoline, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple recitation of facts to deliver field-proven insights into the compound's synthesis, unique reactivity, and strategic application in the synthesis of complex molecules.
Core Concepts and Physicochemical Properties
3-Bromo-8-chloroquinoline is a di-halogenated quinoline derivative whose value lies in the distinct electronic environments and reactivities of its two halogen substituents.[1] This structural feature allows it to serve as a versatile scaffold for sequential and site-selective functionalization, making it a highly sought-after intermediate in the construction of diverse molecular libraries for biological screening.[1]
Physicochemical Data Summary
The fundamental properties of 3-Bromo-8-chloroquinoline are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 205111-94-0 | [2][3] |
| Molecular Formula | C₉H₅BrClN | [1][4] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| IUPAC Name | 3-bromo-8-chloroquinoline | |
| MDL Number | MFCD28129771 | [2] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [6] |
| Storage | Store sealed in a dry place at room temperature | [2] |
| InChI Key | OIUOLLAXXIGJHV-UHFFFAOYSA-N |
Safety and Handling
As with many halogenated heterocyclic compounds, 3-Bromo-8-chloroquinoline requires careful handling to minimize risk.
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GHS Classification: The compound carries a "Warning" signal word.[1] It is considered harmful if swallowed, harmful in contact with skin, and may cause serious eye irritation.[1][7]
-
Handling Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[8][9] Personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[8][10] Avoid inhalation of dust and prevent any contact with skin and eyes.[8][11]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry environment away from incompatible materials such as strong oxidizing agents.[2][11]
Synthesis and Structural Elucidation
While multiple suppliers offer this compound, understanding its synthesis provides insight into potential impurities and scale-up strategies. A direct, one-pot synthesis is not commonly reported; instead, a multi-step approach is typically required, often leveraging foundational quinoline synthesis reactions like the Skraup or Friedländer synthesis.
Proposed Synthetic Workflow
A logical retrosynthetic approach involves constructing the quinoline core from a pre-halogenated aniline. The Skraup synthesis, which uses glycerol, an oxidizing agent, and sulfuric acid to convert an aniline into a quinoline, provides a robust framework.
Caption: Proposed synthetic workflow for 3-Bromo-8-chloroquinoline.
Structural Characterization
Unambiguous confirmation of the structure is critical. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive fingerprint.
-
¹H and ¹³C NMR: NMR spectroscopy confirms the carbon-hydrogen framework.[12] The proton spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm), with chemical shifts influenced by the electronegative nitrogen and halogen atoms.[12]
-
Mass Spectrometry: MS confirms the molecular weight.[12] A key diagnostic feature is the isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic cluster of peaks (M+, M+2, M+4), providing definitive evidence for the presence of one bromine and one chlorine atom.
The Principle of Orthogonal Reactivity: A Chemist's Gateway
The primary synthetic value of 3-Bromo-8-chloroquinoline stems from the differential reactivity of the C3-Br and C8-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive (i.e., more susceptible to oxidative addition to a Pd(0) center) than the C-Cl bond. This reactivity difference enables chemists to perform selective functionalization at the C3 position while leaving the C8 position intact for a subsequent, often more forcing, reaction. This "orthogonal" reactivity is the cornerstone of its utility as a building block.[13]
Suzuki-Miyaura Cross-Coupling at the C3 Position
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, widely used to synthesize biaryls, styrenes, and polyolefins.[14][15] In this context, it is the premier method for introducing aryl or heteroaryl substituents at the C3 position of the quinoline core.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.[14]
Exemplary Protocol: Synthesis of 3-Aryl-8-chloroquinoline
This generalized protocol is adapted from established procedures and should be optimized for specific substrates.[16]
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-8-chloroquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv), and a base like sodium carbonate (2.0 equiv).[16]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), via syringe.[16] The use of degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80–90 °C with vigorous stirring for 12–16 hours.[16] Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water, then separate the organic layer. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[16]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 3-aryl-8-chloroquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[17][18] Leveraging the higher reactivity of the C3-Br bond, one can selectively couple an amine at this position.
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